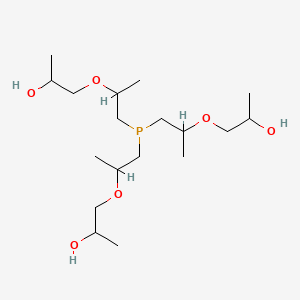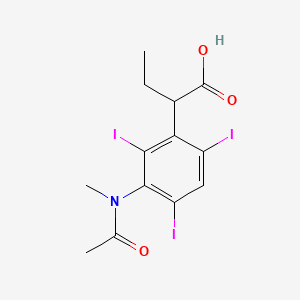
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, and a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid typically involves multiple steps, starting with the iodination of a phenyl ringSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce carbonyl groups.
Substitution: Halogen atoms, particularly iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like azides or amines .
Applications De Recherche Scientifique
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and thyroid disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in radiolabeling and imaging applications. The N-methylacetamido group may contribute to its binding affinity and specificity for certain biological targets, while the butyric acid moiety can influence its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid
- N-Methylacetamido derivatives
- Triiodophenyl compounds
Uniqueness
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced radiolabeling capabilities, improved binding affinity, and greater versatility in synthetic applications .
Propriétés
Numéro CAS |
23217-82-5 |
|---|---|
Formule moléculaire |
C13H14I3NO3 |
Poids moléculaire |
612.97 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]butanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-4-7(13(19)20)10-8(14)5-9(15)12(11(10)16)17(3)6(2)18/h5,7H,4H2,1-3H3,(H,19,20) |
Clé InChI |
SKDCYRFSNRNKOS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



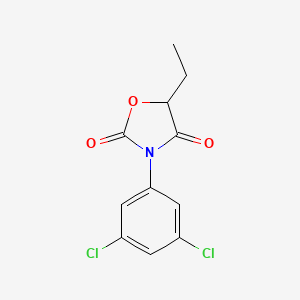

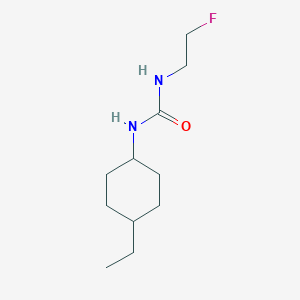
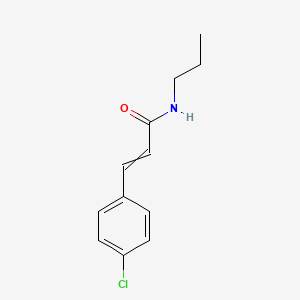
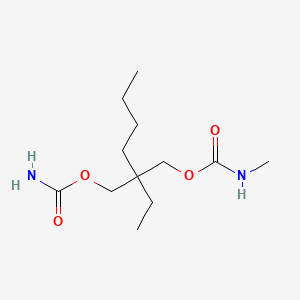


![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
